molecular formula C21H24N4O3S2 B2389084 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide CAS No. 361481-86-9

4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2389084
CAS No.: 361481-86-9
M. Wt: 444.57
InChI Key: STTZGUNAVANTTO-UHFFFAOYSA-N
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Description

4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dipropylsulfamoyl group and a pyridinyl-thiazolyl moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. Subsequent steps involve the introduction of the benzamide group and the dipropylsulfamoyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert certain functional groups into their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or thiazole rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of the target molecule. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effect. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide include other benzamide derivatives and thiazole-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, which can affect their reactivity and applications. For example:

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-3-13-25(14-4-2)30(27,28)18-7-5-17(6-8-18)20(26)24-21-23-19(15-29-21)16-9-11-22-12-10-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTZGUNAVANTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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